molecular formula C21H20N2OS B10950847 4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione CAS No. 675190-47-3

4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

Cat. No.: B10950847
CAS No.: 675190-47-3
M. Wt: 348.5 g/mol
InChI Key: PDXATFCCJICAGR-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Quinazoline-2-thione can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include phosphorus pentasulfide (for thiation), bromides (for nucleoside coupling), and other functional group-specific reagents.
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for quinazoline-2-thione may vary depending on its specific derivatives.
    • It likely interacts with molecular targets or pathways relevant to its observed effects (e.g., anticancer activity).
  • Comparison with Similar Compounds

    • Quinazoline derivatives share similarities with other heterocyclic compounds, but their uniqueness lies in their specific substitution patterns and functional groups.
    • Similar compounds include other quinazolines, such as quinazoline-2,4(1H,3H)-diones and related analogs.

    Properties

    CAS No.

    675190-47-3

    Molecular Formula

    C21H20N2OS

    Molecular Weight

    348.5 g/mol

    IUPAC Name

    4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

    InChI

    InChI=1S/C21H20N2OS/c1-2-13-24-16-10-7-15(8-11-16)19-18-12-9-14-5-3-4-6-17(14)20(18)23-21(25)22-19/h2-8,10-11,19H,1,9,12-13H2,(H2,22,23,25)

    InChI Key

    PDXATFCCJICAGR-UHFFFAOYSA-N

    Canonical SMILES

    C=CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2

    solubility

    11.2 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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